![molecular formula C19H22O7 B1241908 5E-7-oxozeaenol](/img/structure/B1241908.png)
5E-7-oxozeaenol
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Overview
Description
5E-7-oxozeaenol is a macrolide that is the 7-oxo derivative of zeaenol (the 5E stereoisomer). Isolated from Fungi, it exhibits cytotoxic, antibacterial and inhibitory activity against NF-kappaB. It has a role as a metabolite, an antibacterial agent, a NF-kappaB inhibitor and an antineoplastic agent. It is an aromatic ether, a macrolide, a member of phenols, a secondary alcohol and a secondary alpha-hydroxy ketone.
Scientific Research Applications
Anticancer Properties
5E-7-oxozeaenol has demonstrated significant anticancer properties. Studies have shown its effects on various cancer cells, including cervical, colon, and breast cancer cells. In these studies, 5E-7-oxozeaenol was observed to inhibit the NF-κB pathway, enhance the production of reactive oxygen species (ROS), and induce apoptosis in cancer cells (Acuña et al., 2012) (Acuña et al., 2012).
Neuroprotective Effects
5E-7-oxozeaenol has been studied for its potential neuroprotective effects, particularly in models of autoimmune diseases like experimental autoimmune encephalomyelitis (EAE) in mice. It was found to alleviate symptoms by decreasing pro-inflammatory cytokines and inhibiting key signaling pathways (Lu et al., 2017).
Inflammatory Diseases
Research has highlighted the potential of 5E-7-oxozeaenol in treating inflammatory diseases. It acts as an inhibitor of TAK1 MAPK kinase kinase, thereby blocking proinflammatory signaling pathways (Ninomiya-Tsuji et al., 2003).
Ophthalmology Applications
In the field of ophthalmology, 5E-7-oxozeaenol encapsulated in gelatin nanoparticles has shown effectiveness in treating corneal neovascularization (CoNV). It impedes cell proliferation and has anti-angiogenic and anti-inflammatory properties, offering a new approach to CoNV treatment (Wang et al., 2022).
Pharmacological Mechanism
The pharmacological mechanism of 5E-7-oxozeaenol involves covalent bonding with specific protein kinases, providing insights for the development of derivative compounds with improved potency and selectivity (Wu et al., 2013).
Sensitization to Chemotherapy
5E-7-oxozeaenol has been shown to sensitize various cancer cells, including cervical and neuroblastoma cells, to chemotherapy. It enhances the cytotoxic effects of chemotherapeutic agents and can overcome established chemoresistance (Guan et al., 2017) (Fan et al., 2013).
Broad-Spectrum Antiviral Potential
5E-7-oxozeaenol has been identified as a potential broad-spectrum antiviral, showing efficacy against viruses like dengue and Ebola. It acts by inhibiting BIKE, a kinase essential in the lifecycle of these viruses (Pu et al., 2020).
properties
Molecular Formula |
C19H22O7 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(4S,6E,9S,10S,12E)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione |
InChI |
InChI=1S/C19H22O7/c1-11-5-3-7-14(20)18(23)15(21)8-4-6-12-9-13(25-2)10-16(22)17(12)19(24)26-11/h3-4,6-7,9-11,15,18,21-23H,5,8H2,1-2H3/b6-4+,7-3+/t11-,15-,18+/m0/s1 |
InChI Key |
NEQZWEXWOFPKOT-ULSULSEOSA-N |
Isomeric SMILES |
C[C@H]1C/C=C/C(=O)[C@H]([C@H](C/C=C/C2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O |
SMILES |
CC1CC=CC(=O)C(C(CC=CC2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O |
Canonical SMILES |
CC1CC=CC(=O)C(C(CC=CC2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O |
Pictograms |
Acute Toxic |
synonyms |
8,9,16-trihydroxy-14-methoxy-3-methyl-3,4,9,10-tetrahydro-1H-benzo(c)(1)oxacyclotetradecine-1,7(8H)-dione f152A1 compound FR 148083 FR-148083 FR148083 LL Z1640-2 LL-Z1640-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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